molecular formula C9H11BO3 B3034801 2-Cyclopropoxyphenylboronic acid CAS No. 225517-86-2

2-Cyclopropoxyphenylboronic acid

Cat. No.: B3034801
CAS No.: 225517-86-2
M. Wt: 177.99 g/mol
InChI Key: VBEGXBKJOHNRNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyclopropoxyphenylboronic acid is an organic compound with the molecular formula C9H11BO3. It is a boronic acid derivative where a cyclopropoxy group is attached to the phenyl ring. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions like the Suzuki-Miyaura coupling .

Mechanism of Action

Target of Action

The primary target of 2-Cyclopropoxyphenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .

Mode of Action

The mode of action of this compound involves its interaction with its targets in the SM cross-coupling reaction. The reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the SM cross-coupling reaction. The broad application of SM coupling arises from the exceptionally mild and functional group tolerant reaction conditions, the relatively stable, readily prepared, and generally environmentally benign nature of the organoboron reagents, and their rapid transmetalation with palladium (II) complexes .

Result of Action

The result of the action of this compound is the successful completion of the SM cross-coupling reaction. This reaction is a key process in the formation of carbon-carbon bonds, which are fundamental in organic chemistry and essential for the synthesis of a wide range of organic compounds .

Action Environment

The action environment of this compound is primarily in the context of the SM cross-coupling reaction. The efficacy and stability of this compound can be influenced by various environmental factors, including the presence of other reactants, the temperature, and the pH of the reaction environment .

Biochemical Analysis

Biochemical Properties

They can form reversible covalent bonds with biomolecules containing cis-diols, such as sugars and glycoproteins . The nature of these interactions is typically dependent on the specific structure of the boronic acid and the biomolecule it interacts with.

Metabolic Pathways

Boronic acids can participate in various biochemical reactions due to their ability to form reversible covalent bonds with biomolecules containing cis-diols

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropoxyphenylboronic acid typically involves the reaction of phenylboronic acid with cyclopropyl alcohol under specific conditions. One common method is the one-pot synthesis approach, which is efficient and straightforward . This method involves the use of polymerizable boronic acid molecules that can be incorporated into polymer networks through radical-initiated polymerization or sol-gel polymerization .

Industrial Production Methods: Industrial production methods for boronic acids, including this compound, often involve large-scale chemical reactions under controlled conditions. These methods ensure high yield and purity of the final product. The specific industrial processes may vary, but they generally follow the principles of green chemistry to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 2-Cyclopropoxyphenylboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling typically results in the formation of biaryl compounds .

Scientific Research Applications

2-Cyclopropoxyphenylboronic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 2-Cyclopropoxyphenylboronic acid is unique due to the presence of both the cyclopropoxy group and the phenylboronic acid moiety. This combination provides distinct reactivity and properties, making it valuable in specific synthetic and research applications .

Properties

IUPAC Name

(2-cyclopropyloxyphenyl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BO3/c11-10(12)8-3-1-2-4-9(8)13-7-5-6-7/h1-4,7,11-12H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBEGXBKJOHNRNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1OC2CC2)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101277182
Record name B-[2-(Cyclopropyloxy)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101277182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

225517-86-2
Record name B-[2-(Cyclopropyloxy)phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=225517-86-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name B-[2-(Cyclopropyloxy)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101277182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Cyclopropoxyphenylboronic acid
Reactant of Route 2
Reactant of Route 2
2-Cyclopropoxyphenylboronic acid
Reactant of Route 3
2-Cyclopropoxyphenylboronic acid
Reactant of Route 4
Reactant of Route 4
2-Cyclopropoxyphenylboronic acid
Reactant of Route 5
Reactant of Route 5
2-Cyclopropoxyphenylboronic acid
Reactant of Route 6
Reactant of Route 6
2-Cyclopropoxyphenylboronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.